2-[N-(2-phenylethyl)acetamido]acetic acid chemical structure and properties
2-[N-(2-phenylethyl)acetamido]acetic acid chemical structure and properties
An In-depth Technical Guide to 2-[N-(2-phenylethyl)acetamido]acetic acid: Synthesis, Properties, and Potential Applications
Introduction
2-[N-(2-phenylethyl)acetamido]acetic acid, with the systematic IUPAC name 2-[acetyl(2-phenylethyl)amino]acetic acid, is a unique organic molecule that is not extensively documented in current scientific literature. Its structure represents a fascinating conjugation of two biologically significant scaffolds: the phenylethylamine core, known for its role in neurotransmission, and an N-acetylated amino acid moiety, a common motif in various biological processes.
This guide, prepared from the perspective of a Senior Application Scientist, serves as a foundational technical resource for researchers and drug development professionals. Given the absence of comprehensive published data, this document provides a robust framework for the de novo investigation of this compound. We will elucidate its core chemical identity, present predicted physicochemical properties based on computational models, propose a detailed and logical synthetic pathway grounded in established chemical principles, and explore its potential biological activities and research applications based on a structure-activity relationship analysis of its constituent parts.
Molecular Identity and Structure
The fundamental identity of a molecule is defined by its structure, which in turn dictates its chemical properties and biological interactions.
Chemical Structure
The structure of 2-[N-(2-phenylethyl)acetamido]acetic acid consists of a 2-phenylethyl group and an acetyl group attached to the nitrogen atom of a glycine molecule.
Figure 1: 2D Chemical Structure of 2-[N-(2-phenylethyl)acetamido]acetic acid.
Nomenclature and Identifiers
For unambiguous identification and database searching, a standardized set of names and codes is essential. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 2-[acetyl(2-phenylethyl)amino]acetic acid |
| Synonym | N-Acetyl-N-(2-phenylethyl)glycine |
| Molecular Formula | C₁₂H₁₅NO₃ |
| SMILES | CC(=O)N(CCC1=CC=CC=C1)CC(=O)O |
| InChIKey | KTAQAILHRQDFQP-UHFFFAOYSA-N |
Predicted Physicochemical Properties
In the absence of empirical data, physicochemical properties can be reliably estimated using computational algorithms that analyze a molecule's structure.[1][2] These predictions are invaluable for designing experiments, including selecting appropriate solvent systems for synthesis and purification, and for preliminary assessment of drug-like properties.
| Property | Predicted Value | Source |
| Molecular Weight | 221.25 g/mol | (Calculated) |
| Monoisotopic Mass | 221.1052 Da | PubChemLite |
| XLogP3 | 1.3 | PubChemLite |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 3 | (Calculated) |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | [] |
| Boiling Point | >300 °C (Decomp.) | (Estimated) |
| Aqueous Solubility | Moderately Soluble | [] |
Note: These values are generated in silico and should be confirmed by empirical measurement. The prediction of properties from molecular structure is a well-established field in cheminformatics, utilizing methods from simple group contributions to complex neural networks.[1][4][5]
Synthesis and Manufacturing
As no specific synthesis for 2-[N-(2-phenylethyl)acetamido]acetic acid is published, a logical and robust multi-step pathway is proposed, starting from commercially available reagents. The chosen route is designed for high yield and purity, leveraging well-understood reaction mechanisms.
Proposed Synthetic Workflow
The proposed synthesis is a three-step process beginning with the N-alkylation of 2-phenylethylamine, followed by N-acetylation, and concluding with ester hydrolysis.
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocols
The following protocols are based on established procedures for analogous chemical transformations. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Ethyl 2-((2-phenylethyl)amino)acetate (Intermediate 1)
This step involves the nucleophilic substitution of a halide by the primary amine. A non-nucleophilic base is used to scavenge the HCl byproduct, driving the reaction to completion. Using a slight excess of the amine can help minimize the formation of dialkylated byproducts.[6]
-
Reagents:
-
2-Phenylethylamine (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-phenylethylamine and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the solution. The base is critical for neutralizing the acid formed during the reaction.[7]
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add ethyl chloroacetate dropwise to the mixture. The N-alkylation can be exothermic, and controlled addition helps manage the reaction temperature.[6]
-
Heat the reaction mixture to reflux (approx. 80-82 °C) for 4-6 hours.
-
Monitor reaction progress via Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of Ethyl 2-[N-(2-phenylethyl)acetamido]acetate (Intermediate 2)
This step is a standard N-acetylation of a secondary amine using acetic anhydride.[8]
-
Reagents:
-
Ethyl 2-((2-phenylethyl)amino)acetate (Intermediate 1) (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Pyridine or Triethylamine (as solvent and base)
-
-
Procedure:
-
Dissolve Intermediate 1 in pyridine in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with aqueous HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetylated ester.
-
Step 3: Hydrolysis to 2-[N-(2-phenylethyl)acetamido]acetic Acid (Final Product)
The final step is a saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[9] This reaction is essentially irreversible, leading to high conversion rates.[10]
-
Reagents:
-
Ethyl 2-[N-(2-phenylethyl)acetamido]acetate (Intermediate 2) (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Methanol/Water solvent mixture (e.g., 2:1)
-
Hydrochloric Acid (HCl), 1M solution
-
-
Procedure:
-
Dissolve Intermediate 2 in a mixture of methanol and water.
-
Add sodium hydroxide pellets or a concentrated aqueous solution.
-
Heat the mixture to reflux for 1-2 hours until TLC analysis shows complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to a pH of ~2 by the slow addition of 1M HCl. The carboxylic acid product should precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Potential Biological Activity and Research Applications
The biological profile of 2-[N-(2-phenylethyl)acetamido]acetic acid can be inferred from its structural components.
Structural Rationale for Biological Investigation
-
Phenylethylamine (PEA) Moiety: PEA and its derivatives are well-known neuromodulators and trace amines that can act as central nervous system stimulants.[11] They modulate monoamine neurotransmitter systems, primarily by promoting the release of dopamine and norepinephrine.[12] The presence of this scaffold suggests that the target compound could possess activity at various aminergic receptors or transporters, potentially influencing mood, focus, and other neurological functions.[13][14]
-
N-Acetyl Amino Acid (NAAA) Moiety: N-acetylated amino acids are a class of endogenous signaling molecules.[15] For example, N-acetylaspartate is one of the most abundant molecules in the brain, and N-acetylcysteine is a widely used medication and antioxidant.[16] Acetylation can alter a molecule's polarity, membrane permeability, and metabolic stability.[17] This moiety may confer unique pharmacokinetic properties or allow the molecule to interact with specific enzymatic or receptor systems that recognize acylated amino acids.[18]
Potential Research Areas
Based on its hybrid structure, this molecule could be a valuable tool in several research domains:
-
Neuropharmacology: As a novel phenylethylamine derivative, it warrants investigation for its effects on dopamine and norepinephrine transporters, as well as on trace amine-associated receptors (TAARs).[12]
-
Metabolic Disorders: N-acyl amino acids are increasingly recognized for their role in metabolic regulation. This compound could be explored for its effects on metabolic pathways.
-
Drug Delivery: The N-acetylglycine portion could be investigated as a promoiety to improve the pharmacokinetic profile of the core phenylethylamine structure.
-
Medicinal Chemistry: It can serve as a novel scaffold or building block for the synthesis of more complex, biologically active compounds.
Conclusion
2-[N-(2-phenylethyl)acetamido]acetic acid is a compound of significant interest due to its unique combination of a neuroactive phenylethylamine core and a biologically relevant N-acetyl amino acid tail. While empirical data is currently lacking, this guide provides a comprehensive theoretical and practical foundation for its synthesis and study. The proposed synthetic route is robust and relies on well-established, high-yielding reactions. The predicted physicochemical properties and potential biological activities provide a clear rationale for its investigation in neuropharmacology and medicinal chemistry. This document serves as a launchpad for researchers to unlock the potential of this novel molecule.
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